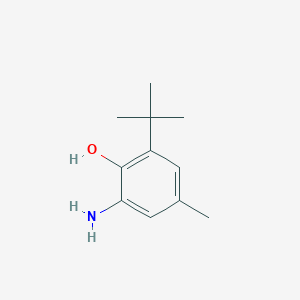

2-Amino-6-tert-butyl-4-methyl-phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-tert-butyl-4-methyl-phenol is an organic compound with the molecular formula C11H17NO. It is a phenolic compound characterized by the presence of an amino group at the second position, a tert-butyl group at the sixth position, and a methyl group at the fourth position on the benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-tert-butyl-4-methyl-phenol typically involves the alkylation of 4-methylphenol (p-cresol) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the hydroxyl group. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the hydroxyl group. Common reagents include halogens and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated phenols or sulfonated phenols.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-tert-butyl-4-methyl-phenol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

Medicine: Explored for its potential use in the development of drugs targeting oxidative stress-related diseases.

Industry: Utilized as an antioxidant in the production of polymers, rubber, and other materials to enhance their stability and longevity.

Wirkmechanismus

The antioxidant properties of 2-Amino-6-tert-butyl-4-methyl-phenol are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. This compound also interacts with various molecular targets and pathways involved in oxidative stress, including the inhibition of lipid peroxidation and the activation of antioxidant enzymes.

Vergleich Mit ähnlichen Verbindungen

2,6-Di-tert-butyl-4-methylphenol:

2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its use as an antioxidant in rubber and plastic industries.

Uniqueness: 2-Amino-6-tert-butyl-4-methyl-phenol is unique due to the presence of both amino and hydroxyl groups, which contribute to its enhanced antioxidant properties and potential biological activities. Unlike other similar compounds, it offers a combination of functionalities that make it suitable for diverse applications in research and industry.

Biologische Aktivität

2-Amino-6-tert-butyl-4-methyl-phenol (often referred to as ATMP ) is a phenolic compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of ATMP, highlighting its antioxidant properties, potential therapeutic applications, and safety profile based on recent research findings.

Chemical Structure and Properties

The chemical structure of ATMP is characterized by a phenolic ring with an amino group and tert-butyl and methyl substituents. Its molecular formula is C12H17N1O1, indicating a relatively complex structure that contributes to its unique biological properties.

Antioxidant Activity

ATMP exhibits significant antioxidant activity, which is critical in combating oxidative stress—a condition linked to various diseases, including cancer and neurodegenerative disorders. The compound functions by scavenging free radicals and reducing oxidative damage to cellular components.

The antioxidant mechanism of ATMP involves:

- Free Radical Scavenging : ATMP can neutralize reactive oxygen species (ROS), thereby preventing cellular damage.

- Metal Chelation : It may chelate transition metals, reducing their ability to catalyze oxidative reactions.

Research indicates that ATMP's efficacy as an antioxidant is comparable to other well-known antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid (vitamin C) .

Therapeutic Applications

ATMP has been explored for various therapeutic applications due to its biological activity:

1. Cancer Treatment

ATMP has shown potential in cancer therapy. Studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in vitro studies demonstrated that ATMP could reduce the viability of breast cancer cells by inducing oxidative stress .

2. Dermatological Applications

Recent case studies have identified ATMP derivatives as sensitizers in allergic contact dermatitis. Specifically, 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate was implicated in allergic reactions associated with medical devices . This highlights the need for caution in its use within consumer products.

Safety Profile and Allergic Reactions

While ATMP possesses beneficial properties, it is also associated with allergic reactions in some individuals. Patch testing has revealed sensitization cases linked to its derivatives, emphasizing the importance of evaluating individual responses before widespread application .

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

2-amino-6-tert-butyl-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-7-5-8(11(2,3)4)10(13)9(12)6-7/h5-6,13H,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFHKFVBPSAABK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344388 |

Source

|

| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19059-89-3 |

Source

|

| Record name | 2-Amino-6-tert-butyl-4-methyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.